4-Isopropyl-2-pyrimidinol hydrochloride

Description

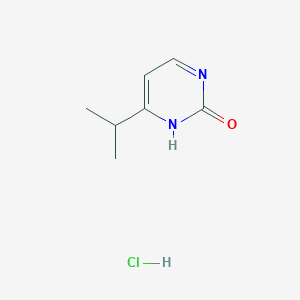

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-propan-2-yl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5(2)6-3-4-8-7(10)9-6;/h3-5H,1-2H3,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWGPNZSMKKXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=NC(=O)N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 4 Isopropyl 2 Pyrimidinol Hydrochloride

Hydrolysis and Degradation Pathways

The chemical breakdown of 4-Isopropyl-2-pyrimidinol, particularly in environmental and laboratory settings, is a subject of significant interest due to its status as a primary metabolite of the widely used organophosphate insecticide, Diazinon. Understanding its degradation pathways is crucial for assessing its environmental persistence and fate.

4-Isopropyl-2-pyrimidinol is primarily formed in the environment through the hydrolysis of its parent compound, Diazinon. inchem.orgnih.gov This process involves the cleavage of the phosphoester bond in the Diazinon molecule, releasing the pyrimidinol moiety. inchem.org This transformation is a key step in the detoxification and degradation of Diazinon.

The hydrolysis can occur through both abiotic and biotic processes. Microbial degradation has been shown to be a particularly effective pathway. researchgate.net Studies involving mixed cultures of Streptomyces species have demonstrated that microbial metabolism can accelerate the hydrolysis of Diazinon. nih.gov This enhanced degradation is linked to the production of organic acids by the microorganisms, which lowers the pH of the medium and favors the rapid hydrolysis to 2-isopropyl-6-methyl-4-pyrimidinol (a common isomer and named analog). nih.govresearchgate.net

Once formed, the pyrimidine (B1678525) ring of the molecule can undergo further degradation. The main degradative mechanisms include oxidation at the primary and tertiary carbon atoms of the isopropyl side chain. inchem.org

Table 1: Formation of 4-Isopropyl-2-pyrimidinol as a Metabolite of Diazinon

| Process | Mechanism | Key Factors | Outcome |

|---|---|---|---|

| Primary Transformation | Hydrolysis of the ester bond in Diazinon. inchem.orgnih.gov | pH, temperature, microbial activity. researchgate.net | Formation of 4-Isopropyl-2-pyrimidinol and a phosphate (B84403) derivative. |

| Biotic Degradation | Enzyme-mediated hydrolysis by soil and water microorganisms (e.g., Streptomyces spp.). nih.govresearchgate.net | Presence of specific microbial strains, availability of other carbon sources (e.g., glucose). nih.gov | Accelerated conversion of Diazinon to its pyrimidinol metabolite. nih.gov |

| Further Metabolism | Oxidation of the isopropyl side chain. inchem.org | Presence of oxidative enzymes and conditions. | Formation of more polar, hydroxylated metabolites. inchem.org |

Sonochemical degradation is an advanced oxidation process (AOP) that utilizes high-frequency ultrasound to break down persistent organic pollutants in water. unito.itnih.gov The underlying mechanism is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. nih.gov This collapse generates localized "hotspots" with extremely high temperatures (approx. 5000 K) and pressures (approx. 1000 atm). nih.gov

These extreme conditions lead to the pyrolytic cleavage of water and oxygen molecules, producing highly reactive species, most notably hydroxyl radicals (•OH). unito.itnih.gov The degradation of a chemical compound via sonolysis can occur in three distinct zones:

Inside the Cavitation Bubble: Volatile and hydrophobic compounds are degraded through pyrolysis.

Bubble-Solution Interface: The highest concentration of hydroxyl radicals exists here, leading to the degradation of less volatile, hydrophobic compounds through both thermal and radical-based reactions. nih.gov

Bulk Solution: Hydrophilic compounds are oxidized by hydroxyl radicals that diffuse from the interface into the bulk liquid. nih.gov

While studies have focused on the sonochemical degradation of the parent compound Diazinon, which breaks down via •OH attack and hydrolysis to form 2-isopropyl-6-methyl-4-pyrimidinol, the principles apply to the subsequent degradation of the pyrimidinol metabolite itself. nih.gov As a polar, hydrophilic compound, 4-Isopropyl-2-pyrimidinol is expected to be degraded primarily in the bulk solution through reactions with hydroxyl radicals. nih.gov

Table 2: Key Aspects of Sonochemical Degradation

| Reaction Zone | Primary Mechanism | Applicable to 4-Isopropyl-2-pyrimidinol |

|---|---|---|

| Gas-Phase Cavity Interior | Pyrolysis | Unlikely; the compound is not highly volatile. |

| Cavity-Liquid Interface | High concentration of •OH radicals, high temperatures. nih.gov | Possible, similar to other phenolic compounds like 4-isopropylphenol. nih.govresearchgate.net |

| Bulk Solution | Oxidation by diffused •OH radicals. nih.gov | The most probable primary degradation pathway for this hydrophilic molecule. nih.gov |

Acid-Base Equilibrium and Salt Dissociation

The acid-base properties of 4-Isopropyl-2-pyrimidinol hydrochloride are governed by the pyrimidinol moiety, which can accept and donate protons.

The pyrimidinol structure exists in a tautomeric equilibrium between the enol form (pyrimidinol) and the keto form (pyrimidinone). chemicalbook.comnih.gov This equilibrium is fundamental to its acid-base chemistry.

Protonation: In an acidic medium, the molecule can be protonated. The most likely sites for protonation are the nitrogen atoms within the pyrimidine ring, which possess lone pairs of electrons. researchgate.net The pKa of the parent compound, Diazinon, is 2.6, which corresponds to the protonation of the pyrimidine ring, indicating its weakly basic character. nih.gov The formation of the hydrochloride salt involves the protonation of one of these ring nitrogens by hydrochloric acid.

Deprotonation: In a basic medium, the proton on the hydroxyl group of the enol tautomer (or the N-H proton of the keto tautomer) can be removed, forming a pyrimidinolate anion.

This behavior allows the compound to act as both a weak base (accepting a proton) and a weak acid (donating a proton), depending on the pH of the solution.

The stability of this compound is highly dependent on the pH of its environment. As a salt of a weak base and a strong acid, its dissociation is governed by equilibrium principles.

In an aqueous solution, the salt dissociates into the protonated pyrimidinol cation and a chloride anion. The protonated cation then exists in a pH-dependent equilibrium with its neutral conjugate base, 4-Isopropyl-2-pyrimidinol.

Acidic Environment (Low pH): At a pH below the pKa of the pyrimidine ring, the equilibrium favors the protonated form. The hydrochloride salt is stable, and the compound exists predominantly as the water-soluble cation.

Neutral to Basic Environment (High pH): As the pH increases above the pKa, the equilibrium shifts towards the neutral form. The proton is lost, leading to the precipitation of the less water-soluble 4-Isopropyl-2-pyrimidinol if its concentration exceeds its solubility limit.

Table 3: pH-Dependent Stability of this compound

| pH Range | Dominant Species | State of the Salt | Solubility |

|---|---|---|---|

| Strongly Acidic (pH < pKa) | Protonated 4-Isopropyl-2-pyrimidinol (Cation) | Stable | High |

| Near pKa | Equilibrium mixture of protonated and neutral forms | Dissociating | Moderate to High |

| Neutral to Basic (pH > pKa) | Neutral 4-Isopropyl-2-pyrimidinol | Fully Dissociated | Low |

Thermal and Photochemical Reactivity Investigations

Investigations into the thermal and photochemical reactivity of pyrimidine derivatives provide insight into the stability and potential transformation of this compound under energy input.

Thermal Reactivity: The pyrimidine core is generally a thermally stable aromatic system. Studies on substituted pyrimidines have shown high thermal stability, with decomposition temperatures often exceeding 180 °C. researchgate.net For 2-isopropyl-6-methyl-4-pyrimidinol, a melting point range of 172-175 °C has been reported, indicating significant thermal stability in its solid state. chemicalbook.com Heating the compound beyond its melting or decomposition point would lead to fragmentation of the molecule.

Photochemical Reactivity: The aromatic pyrimidine ring can absorb ultraviolet radiation, which can induce photochemical reactions. While specific photochemical studies on this compound are limited, related research offers valuable insights. The photocatalytic oxidation of 2-isopropyl-6-methyl-4-pyrimidinol has been reported, demonstrating its susceptibility to degradation under UV light in the presence of a catalyst. chemicalbook.com The photochemistry of other pyrimidine derivatives, such as pyrimidine N-oxides, involves complex rearrangements and the formation of transient intermediates. wur.nlresearchgate.net This suggests that direct photolysis of 4-Isopropyl-2-pyrimidinol could lead to ring-opening, rearrangements, or other structural transformations.

Structure Activity Relationship Sar Studies of Pyrimidinol Derivatives

Analysis of Substituent Effects on Molecular Interactions

The isopropyl group at the C4 position of the pyrimidine (B1678525) ring is a key structural feature of 4-Isopropyl-2-pyrimidinol. As a branched alkyl chain, it imparts specific steric and electronic properties that significantly influence molecular interactions.

Steric Profile : The isopropyl group is bulkier than smaller alkyl groups like methyl or ethyl. This steric hindrance can be crucial for receptor binding, either by providing a better fit into a specific hydrophobic pocket or by preventing binding to off-target sites, thereby increasing selectivity. youtube.com In a series of pyrimidine-4-carboxamides, for instance, an isopropyl derivative displayed a notable increase in activity, suggesting that its size and shape were well-tolerated and potentially optimal for occupying a small lipophilic pocket in the target's binding site. researchgate.net Conversely, its bulk can also create negative steric clashes if the binding pocket is too small, leading to reduced activity.

Electronic and Lipophilic Profile : The isopropyl group is an electron-donating group through induction, which can subtly alter the electron density of the pyrimidine ring. More significantly, it is lipophilic (hydrophobic), which enhances the molecule's ability to engage in hydrophobic interactions with nonpolar amino acid residues within a receptor's active site. youtube.com These interactions are often a primary driving force for ligand binding and can substantially increase potency. Studies on cholinesterase inhibitors showed that a sterically demanding isopropyl group could significantly influence selectivity. nih.gov

The table below illustrates the effect of different N-alkyl substituents on the inhibitory activity of a series of pyrimidine-4-carboxamide (B1289416) analogs, highlighting the enhanced potency of the isopropyl derivative.

| Compound ID | R² Substituent | pIC₅₀ ± SEM | cLogP |

| Reference | Methyl | 6.09 ± 0.04 | 3.84 |

| 55 | Isopropyl | 6.40 ± 0.05 | 4.67 |

| 56 | Cyclopropyl | 6.03 ± 0.04 | 4.19 |

| Data adapted from a study on N-Acylphosphatidylethanolamine Phospholipase D inhibitors. researchgate.net pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration. |

The following table shows how different substituents at the C2 and C4 positions of a pyrimidine core affect inhibitory concentration (IC₅₀) against cholinesterases.

| Compound ID | C2-Substituent | C4-Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 7d | 1-Methylpiperazine | Aniline | 24.9 | 10.7 |

| 7i | 4-Isopropylpiperazine | Aniline | 25.0 | 3.4 |

| 9a | Pyrrolidine | N-(naphth-1-ylmethyl)amine | 5.5 | 25.8 |

| 9e | 4-Methylpiperidine | N-(naphth-1-ylmethyl)amine | 25.8 | 2.2 |

| Data adapted from a study on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors. nih.gov |

Conformational Analysis and Stereochemical Implications for Receptor Binding

Conformational analysis, the study of the three-dimensional shapes of molecules, is paramount for understanding receptor binding. For a ligand like 4-Isopropyl-2-pyrimidinol to bind effectively to its target, it must adopt a specific, low-energy conformation that is complementary to the shape of the receptor's binding site.

The stereochemistry of substituents can be a decisive factor for binding potency and selectivity. Research on a class of pyrimidine derivatives targeting the cholecystokinin-A (CCK-A) receptor found highly strict stereochemical requirements. nih.gov In this series, a specific trans disposition of substituents on a fused ring system was essential for high-affinity binding. This demonstrates that only one specific diastereoisomer out of several possibilities had the correct spatial arrangement of atoms to interact optimally with the receptor. nih.gov Similarly, structural analyses of pyrimidinol carboxylic acid inhibitors bound to the HIV-1 RNase H active site revealed that the inhibitors' geometry mimics a substrate state, allowing for precise coordination with metal ions required for enzymatic activity. nih.gov These findings underscore that a molecule's biological function is not just dependent on its chemical formula but critically on its defined three-dimensional structure and stereochemistry.

Rational Design Principles for Modulating Ligand-Target Specificity

Rational drug design leverages SAR and structural biology insights to create new molecules with improved potency and selectivity. nih.gov The goal is to optimize the interactions between a ligand and its target while minimizing interactions with other proteins, which could cause off-target effects.

Based on the SAR of pyrimidinol derivatives, several design principles can be established:

Targeting Hydrophobic Pockets : The effectiveness of the isopropyl group suggests the presence of a lipophilic pocket in the target protein. researchgate.net A key strategy is to introduce or modify alkyl or aryl substituents at positions like C4 to optimize hydrophobic interactions and van der Waals forces, thereby enhancing binding affinity.

Exploiting Hydrogen Bonding : The pyrimidine core, with its two nitrogen atoms and the hydroxyl group of the pyrimidinol tautomer, provides opportunities for hydrogen bonding. youtube.com Introducing hydrogen bond donors or acceptors at specific positions can anchor the ligand in the active site and confer selectivity.

Stereochemical Control : As binding is often stereospecific, the synthesis of chirally pure enantiomers or diastereoisomers is crucial. nih.gov Design strategies should focus on rigidifying the molecule or introducing chiral centers to lock it into the bioactive conformation, which can improve both potency and selectivity.

Structure-Based Design : When the 3D structure of the target is known, structure-based drug design (SBDD) can be employed. nih.gov This involves computationally docking virtual compounds into the active site to predict their binding mode and affinity, allowing for the rational design of novel derivatives with improved complementarity to the target. researchgate.net

By systematically applying these principles, medicinal chemists can modify the 4-Isopropyl-2-pyrimidinol scaffold to develop new chemical entities with finely tuned biological activities and enhanced specificity for their intended targets.

Computational Chemistry and Theoretical Investigations of 4 Isopropyl 2 Pyrimidinol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 4-Isopropyl-2-pyrimidinol hydrochloride at the molecular level.

Electronic Structure Characterization

The electronic structure of a molecule is key to understanding its chemical reactivity. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, are critical indicators. For pyrimidine (B1678525) derivatives, the HOMO-LUMO energy gap is an important measure of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netripublication.com

The charge distribution within the this compound molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps identify electrophilic and nucleophilic sites, highlighting regions prone to chemical reactions. researchgate.net In related pyrimidine structures, the nitrogen atoms and the oxygen of the hydroxyl group typically exhibit negative electrostatic potential, indicating they are likely sites for electrophilic attack. Conversely, the hydrogen atoms of the pyrimidine ring and the isopropyl group would show positive potential.

Table 1: Representative Quantum Chemical Parameters for Pyrimidine Derivatives

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Chemical reactivity and stability |

Note: These values are illustrative for pyrimidine derivatives and may vary for this compound.

Vibrational Spectroscopy Predictions and Conformational Analysis

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectra, such as those from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. nih.gov By calculating the vibrational frequencies of this compound, specific bands in the experimental spectra can be assigned to particular molecular motions, such as C-H stretching, C=N stretching, and ring vibrations. nih.gov

Conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule. For this compound, this would involve determining the preferred orientation of the isopropyl group relative to the pyrimidine ring. The presence of the hydrochloride salt may also influence the conformation through ionic interactions.

Prediction of Tautomeric Forms and Isomerization Pathways

Pyrimidinols can exist in different tautomeric forms, most commonly the lactam and lactim forms. chemicalbook.com In the case of 4-Isopropyl-2-pyrimidinol, it can exist in equilibrium between the -ol (lactim) and -one (lactam) forms. nih.govresearchgate.net Quantum chemical calculations can predict the relative stability of these tautomers and the energy barriers for their interconversion. mdpi.com For similar hydroxypyrimidines, the lactam form is often found to be more stable, particularly in the solid state. researchgate.net The protonation of a nitrogen atom due to the hydrochloride is expected to significantly influence the tautomeric equilibrium.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that complement static quantum chemical calculations. mdpi.comnih.gov

Dynamic Behavior and Conformational Flexibility in Solution and Solid States

MD simulations can model the movement of this compound in different environments. In solution, these simulations can reveal how the molecule interacts with solvent molecules and explores different conformations. youtube.com The flexibility of the isopropyl group and potential rotations around the C-C bond connecting it to the pyrimidine ring can be assessed. In the solid state, simulations can provide information about the vibrational motions of the atoms within the crystal lattice.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 4-Isopropyl-2-pyrimidinol hydrochloride from complex mixtures, enabling precise quantification and subsequent structural analysis. The choice of technique is dictated by the analyte's physicochemical properties and the matrix's complexity.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS)

UHPLC systems, utilizing columns with sub-2 µm particles, offer superior resolution, higher sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com For a polar compound like this compound, reversed-phase (RP) chromatography on a C18 column is a common approach. A gradient elution using a mobile phase of water and acetonitrile, often modified with formic acid to improve peak shape, can effectively separate the target analyte from related impurities. nih.govanalchemres.org

Coupling UHPLC with high-resolution mass spectrometry (HRMS), such as an Orbitrap mass analyzer, provides unparalleled sensitivity and specificity. This combination allows for the accurate mass measurement of the parent ion and its fragment ions, which is crucial for definitive identification and structural elucidation, particularly in metabolite identification studies. mdpi.comresearchgate.net Electrospray ionization (ESI) in positive mode would be the preferred ionization technique, given the compound's nitrogenous heterocyclic structure.

Table 1: Illustrative UHPLC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | UHPLC |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Orbitrap or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Full Scan and Tandem MS (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Metabolite Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, this compound, due to its polar hydroxyl and amine functionalities, exhibits low volatility and poor chromatographic behavior on standard GC columns. Therefore, chemical derivatization is a mandatory step prior to analysis. jfda-online.comnih.gov

Silylation is the most common derivatization approach for such compounds, converting the active hydrogen atoms in the hydroxyl groups into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov Following derivatization, the TMS-derivative of the analyte can be separated on a low-polarity capillary column (e.g., DB-5ms) and detected with high sensitivity and specificity by a mass spectrometer. cdc.govut.ac.ir This method is particularly valuable for confirming the presence of the compound as a metabolite in biological samples or as a degradation product in environmental matrices. cdc.govnih.gov

Application of Turbulent-Flow Liquid Chromatography (TFC) in Complex Matrices

Analyzing compounds in complex biological matrices such as plasma or urine typically requires extensive and time-consuming sample preparation steps to remove proteins and other interferences. Turbulent-Flow Liquid Chromatography (TFC) is an advanced online sample preparation technique that significantly streamlines this process. chromatographytoday.com

TFC utilizes large-particle columns under high flow rates to generate a turbulent flow path. This allows large molecules like proteins to be washed away to waste, while smaller analyte molecules, such as this compound, are retained on the column. researchgate.net Through a column-switching valve, the retained analytes are then eluted onto a conventional analytical LC column for separation and subsequent detection by MS/MS. chromatographytoday.comresearchgate.net This "catch-and-release" mechanism enables the direct injection of biological samples, offering a high-throughput solution for bioanalytical studies with minimal offline sample handling. documentsdelivered.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural determination of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton) and distinct signals for the protons on the pyrimidine (B1678525) ring. chemicalbook.commdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule, showing a unique signal for each chemically distinct carbon atom.

To confirm the complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). ceon.rs These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, allowing for the definitive assembly of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Isopropyl-2-pyrimidinol Moiety

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H5 | ~6.5 - 7.0 | ~110 - 120 |

| Pyrimidine-H6 | ~8.0 - 8.5 | ~150 - 160 |

| Isopropyl-CH | ~3.0 - 3.5 (septet) | ~35 - 45 |

| Isopropyl-CH₃ | ~1.2 - 1.4 (doublet) | ~20 - 25 |

| Pyrimidine-C2 (C-OH) | - | ~160 - 170 |

| Pyrimidine-C4 (C-isopropyl) | - | ~165 - 175 |

Note: Predicted values are illustrative and can vary based on solvent and pH.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds containing chromophores. ufrgs.br The heterocyclic pyrimidine ring system in this compound absorbs light in the ultraviolet region. nih.govresearchgate.net

For quantitative analysis, a solution of the compound is scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). nih.gov According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of the compound in an unknown sample can then be accurately determined by measuring its absorbance and interpolating from the calibration curve. This technique is widely used in quality control for the assay of bulk drug substances and formulations. ufrgs.br

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. For this compound, these methods can confirm the presence of key structural features and provide insight into its tautomeric form (the equilibrium between the pyrimidinol and pyrimidinone forms).

In an FT-IR analysis, the molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its bonds. The resulting spectrum displays these absorptions as bands. For this compound, characteristic bands would be expected for the O-H and N-H stretches of the hydroxyl and pyrimidine ring protons, C-H bonds of the isopropyl group and the ring, and the C=N and C=C double bonds within the pyrimidine ring. Analysis of a closely related compound, 2-hydroxy-4-methyl pyrimidine hydrochloride, provides a basis for assigning these vibrational modes researchgate.net.

Raman spectroscopy provides complementary information. It measures the inelastic scattering of monochromatic light, which also corresponds to the molecule's vibrational frequencies. While strong absorptions in FT-IR are typically from polar bonds (like O-H), Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds (like C=C). The combination of both techniques offers a more complete vibrational profile of the molecule.

The table below outlines the expected vibrational frequencies and their assignments for this compound based on established spectroscopic principles.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H / N-H | Stretching | 3400 - 3200 (broad) | Weak |

| C-H (sp³) | Stretching (Isopropyl) | 2970 - 2870 | Strong |

| C-H (sp²) | Stretching (Ring) | 3100 - 3000 | Medium |

| C=N / C=C | Ring Stretching | 1650 - 1550 | Strong |

| C-O | Stretching | 1260 - 1000 | Medium |

| C-N | Stretching | 1350 - 1000 | Medium |

| C-H | Bending (Isopropyl) | 1470 - 1450 | Medium |

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray Diffraction (XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. wikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and the precise spatial arrangement of atoms within the crystal lattice, which is crucial for confirming the exact structure of this compound.

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. wikipedia.org The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing this pattern, crystallographers can construct an electron density map of the molecule and refine it to a detailed atomic model. wikipedia.org

For this compound, an XRD analysis would:

Confirm Connectivity: Unequivocally verify the bonding arrangement, confirming the positions of the isopropyl group and the hydroxyl group on the pyrimidine ring.

Determine Tautomeric Form: Establish whether the molecule exists in the solid state as the hydroxyl (-OH) pyrimidinol form or the keto (=O) pyrimidinone tautomer.

Elucidate Stereochemistry: Define the conformation of the isopropyl group relative to the pyrimidine ring.

Characterize Intermolecular Interactions: Reveal how the hydrochloride salt form influences crystal packing through hydrogen bonding and other non-covalent interactions. wikipedia.org

The data generated from a single-crystal XRD experiment is extensive, as summarized in the table below.

| Crystallographic Parameter | Type of Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles they form. |

| R-factor | A measure of the agreement between the experimental diffraction data and the final structural model. |

Advanced Extraction and Sample Preparation Techniques (e.g., Microextraction by Packed Sorbent (MEPS), Solid Phase Extraction (SPE))

To accurately analyze this compound in complex samples, such as environmental water or biological fluids, it must first be isolated and concentrated. Solid Phase Extraction (SPE) and its miniaturized version, Microextraction by Packed Sorbent (MEPS), are highly effective techniques for this purpose. nih.gov

Solid Phase Extraction (SPE) is a chromatographic technique used to extract analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. The process typically involves four steps:

Conditioning: The sorbent is prepared with a solvent to ensure proper interaction with the sample.

Loading: The sample is passed through the sorbent, where the analyte of interest is retained.

Washing: Impurities are washed away with a solvent that does not elute the analyte.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte.

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE where the sorbent (typically 1-4 mg) is packed into a syringe. This approach significantly reduces the volume of sample and solvents required, making it a faster and more environmentally friendly method.

The choice of sorbent is critical. Given the polar and potentially cationic nature (due to the hydrochloride) of this compound, a mixed-mode sorbent with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) properties would likely provide the best selectivity and retention.

| Feature | Solid Phase Extraction (SPE) | Microextraction by Packed Sorbent (MEPS) |

| Principle | Analyte partitioning between a solid sorbent and liquid sample in a cartridge format. | Miniaturized SPE with the sorbent integrated into a syringe needle. |

| Sample Volume | Milliliters to liters | Microliters to milliliters |

| Solvent Consumption | High (milliliters per sample) | Low (microliters per sample) |

| Processing Time | Longer | Faster, often automated |

| Format | Disposable cartridges | Reusable syringe (sorbent can be used multiple times) |

| Application | Routine sample cleanup and concentration | High-throughput analysis, limited sample volumes |

Applications in Environmental and Metabolic Research Monitoring

The analytical methods developed for this compound are essential for its potential applications in environmental and metabolic research. Compounds with a pyrimidine core are common in agrochemicals and pharmaceuticals, and their metabolites or degradation products are often subjects of monitoring studies.

A structurally similar compound, 2-isopropyl-6-methyl-4-pyrimidinol, is a known environmental transformation product and metabolite of the insecticide Diazinon. nih.gov This suggests that 4-Isopropyl-2-pyrimidinol could similarly serve as a biomarker for exposure to a parent compound or as an indicator of environmental contamination.

Metabolic Research: If a parent drug or pesticide containing the 4-isopropyl-2-pyrimidinyl moiety is administered or ingested, this compound could be formed through metabolic processes in the body. Detecting and quantifying it in biological samples like urine or plasma would provide a direct measure of exposure and could help in understanding the metabolic fate of the parent compound. nih.gov

Environmental Monitoring: The presence of this compound in environmental samples, such as groundwater, surface water, or soil, could indicate the breakdown of larger, related chemical compounds. Its detection could serve as an early warning for the presence of specific classes of contaminants.

Sensitive analytical workflows, combining efficient extraction via SPE or MEPS with detection by techniques like liquid chromatography-mass spectrometry (LC-MS), would be required to measure the typically low concentrations of such analytes in complex environmental and biological matrices.

| Research Area | Potential Application of this compound | Required Analytical Approach |

| Metabolic Studies | Biomarker of exposure to a parent agrochemical or pharmaceutical. | High-throughput extraction (MEPS) from urine/plasma followed by LC-MS/MS quantification. |

| Pharmacokinetics | Metabolite identification to understand the absorption, distribution, metabolism, and excretion (ADME) of a parent drug. | SPE for cleanup, followed by high-resolution mass spectrometry for structural confirmation. |

| Environmental Science | Indicator of environmental contamination from the degradation of a parent compound. | Large-volume sample concentration (SPE) from water samples, followed by sensitive LC-MS analysis. |

| Bioremediation Studies | Monitoring the breakdown of pyrimidine-based pollutants by microorganisms. | Time-course analysis of environmental samples to track the formation and disappearance of the compound. |

Biological and Biochemical Interactions of Pyrimidinol Scaffolds Preclinical Research Focus

Enzyme Inhibition and Modulation Mechanisms

Pyrimidine-based compounds have been extensively investigated as inhibitors of various enzymes critical in physiological and pathological processes. Their mechanism of action often involves competitive binding to the ATP-binding site of kinases or allosteric modulation of enzyme activity.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. nih.gov Pyrimidine (B1678525) scaffolds have been identified as potent inhibitors of CDKs. For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as CDK inhibitors. nih.gov Several of these compounds demonstrated strong inhibitory activity against CDK9. nih.gov The most potent compound in this series inhibited cancer cell proliferation by preventing the phosphorylation of the retinoblastoma (Rb) protein and induced apoptosis by downregulating downstream targets of CDK9, such as Mcl-1 and c-Myc. nih.gov

Another study focused on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as CDK2 inhibitors. mdpi.com One of the lead compounds from this series exhibited potent CDK2 inhibitory activity with a Kᵢ value of 0.005 µM and displayed selectivity over other CDKs. mdpi.com Mechanistic studies revealed that this compound reduced the phosphorylation of retinoblastoma at Thr821, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis in ovarian cancer cells. mdpi.com Furthermore, pyrido[2,3-d]pyrimidin-7-ones have been identified as selective inhibitors of CDK4. researchgate.net The introduction of a methyl group at the C-5 position of the pyridopyrimidine core conferred excellent selectivity for CDK4 over other CDKs. researchgate.net

Fatty Acid Synthase (FAS): While specific preclinical research focusing solely on 4-Isopropyl-2-pyrimidinol hydrochloride's interaction with Fatty Acid Synthase (FAS) is not extensively detailed in the provided context, the broader family of pyrimidine derivatives has been explored for its inhibitory potential against various enzymes. The structural features of pyrimidinol scaffolds allow for diverse chemical modifications, making them candidates for targeting the active sites of enzymes like FAS, which is a key player in lipogenesis and a target in cancer and metabolic diseases.

DNA Gyrase and Acyl Carrier Protein Reductase: The antibacterial activity of pyrimidine derivatives suggests their potential to inhibit essential bacterial enzymes. A novel thiophenyl-pyrimidine derivative has been shown to be an effective antibacterial agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org The proposed mechanism of action for this class of compounds involves the inhibition of FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. rsc.org While direct inhibition of DNA gyrase and acyl carrier protein reductase by this specific pyrimidinol is not explicitly stated, these enzymes are well-established targets for antibacterial agents, and the pyrimidine scaffold represents a promising starting point for the development of inhibitors against them.

Interactive Data Table: Pyrimidine Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | Strong inhibitory activity, blocks Rb phosphorylation, induces apoptosis. | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Potent and selective inhibition (Ki = 0.005 µM), arrests cell cycle at S and G2/M phases. | mdpi.com |

| Pyrido[2,3-d]pyrimidin-7-ones | CDK4 | Highly potent and selective inhibitors. | researchgate.net |

| Thiophenyl-pyrimidine derivative | FtsZ | Inhibits polymerization and GTPase activity, leading to bactericidal effects. | rsc.org |

| Pyridopyrimidine derivatives | EGFR, CDK4/cyclin D1 | Dual inhibition, leading to anticancer activity. | nih.gov |

Receptor Binding and Signaling Pathway Interference

The versatility of the pyrimidine scaffold allows for its interaction with various cellular receptors, leading to the modulation of critical signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Family: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. nih.gov Dysregulation of EGFR signaling is a common feature in many cancers. Pyrimidine derivatives have been extensively developed as EGFR inhibitors. nih.govnih.govresearchgate.net These compounds typically act as reversible inhibitors, competing with ATP for binding to the kinase domain of the receptor. nih.gov This inhibition blocks the autophosphorylation of EGFR and downstream signaling cascades, ultimately leading to reduced cell proliferation and the induction of apoptosis. nih.govnih.gov For example, certain pyrimidine-containing compounds have been shown to alter the mRNA expression of EGFR downstream target genes such as twist, c-fos, and aurora. nih.gov Furthermore, some pyridopyrimidine derivatives have been developed as dual inhibitors of both EGFR and CDK4/cyclin D1, demonstrating a multi-targeted approach to cancer therapy. nih.gov

Acetylcholine (B1216132) Receptors: Pyrimidine-based structures have also been shown to modulate the activity of acetylcholine receptors, which are crucial for neurotransmission.

Muscarinic Acetylcholine Receptors (mAChRs): Fused arylpyrimidinone derivatives have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor. nih.gov These compounds bind to a site on the receptor that is distinct from the acetylcholine binding site, enhancing the receptor's response to its natural ligand. The quinazolin-4(3H)-one core, a pyrimidinone-containing structure, has been identified as a novel scaffold for developing M1 mAChR PAMs. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been designed as type I PAMs of the human α7 nicotinic acetylcholine receptor. researchgate.net One potent compound from this series significantly enhanced the α7 current in the presence of acetylcholine. researchgate.net Conversely, other studies have focused on developing inhibitors of specific nAChR subtypes. For instance, derivatives of aristoquinoline, which contains a structure that can be conceptually related to substituted pyrimidines, have been evaluated as inhibitors of the α3β4 nAChR, a receptor implicated in cocaine addiction. nih.gov These compounds were found to act as negative allosteric modulators. nih.gov

The interaction of pyrimidinol scaffolds with these receptors can interfere with signal transduction pathways, a process that begins when extracellular molecules bind to cell receptors, initiating a cascade of events often involving G-proteins and other intracellular signaling molecules. khanacademy.org

Biochemical Metabolism and Biotransformation Pathways

As xenobiotics, compounds containing a pyrimidine scaffold undergo metabolic transformations in biological systems. The metabolism of pyrimidines is a fundamental biochemical process involving both synthesis and degradation pathways to maintain cellular homeostasis of nucleotides. creative-proteomics.com

When a pyrimidine-based compound like this compound is introduced into a biological system, it is recognized as a foreign substance and is subjected to biotransformation reactions, primarily in the liver. These reactions are generally categorized into Phase I and Phase II metabolism.

Phase I Metabolism: These reactions typically involve oxidation, reduction, or hydrolysis to introduce or expose functional groups. For a pyrimidinol scaffold, enzymes from the cytochrome P450 superfamily could hydroxylate the isopropyl group or the pyrimidine ring itself.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the xenobiotic or its Phase I metabolite to increase its water solubility and facilitate its excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. The hydroxyl group of a pyrimidinol could be a site for glucuronidation or sulfation.

The degradation of the pyrimidine ring itself results in water-soluble end products like β-alanine and β-aminoisobutyrate, which are further metabolized to acetyl-CoA and succinyl-CoA. creative-proteomics.comyoutube.com This contrasts with purine (B94841) degradation, which produces the less soluble uric acid. creative-proteomics.com The specific metabolic fate of this compound would depend on its precise chemical structure and the enzymatic machinery of the organism. Understanding these pathways is crucial in preclinical research to assess the compound's pharmacokinetic profile.

Preclinical Investigations into Antimicrobial and Antifungal Mechanisms

The pyrimidine scaffold is a key component of many compounds with significant antimicrobial and antifungal properties. nih.govmdpi.comnih.gov

Antifungal Mechanisms: A novel pyrimidine-based chemical scaffold has been identified with broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus. nih.gov Preclinical studies in Saccharomyces cerevisiae suggest that this class of compounds may target the endoplasmic reticulum (ER), leading to perturbation of ER function and homeostasis. nih.gov This is supported by evidence that the compound induces the unfolded protein response and inhibits the secretion of collagenases in A. fumigatus. nih.gov Other synthesized pyrimidine derivatives have shown potent fungicidal activities against a range of phytopathogenic fungi, in some cases exceeding the efficacy of commercial fungicides. mdpi.com Additionally, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have demonstrated significant antifungal activities against several species of Botrytis cinerea. frontiersin.org

Antimicrobial Mechanisms: Pyrimidine derivatives have been shown to possess broad antibacterial activity. nih.gov As mentioned earlier, a thiophenyl-pyrimidine derivative exhibited potent activity against multidrug-resistant Gram-positive bacteria. rsc.org Its mechanism of action is believed to be the inhibition of the bacterial cell division protein FtsZ. rsc.org The structural diversity of pyrimidine derivatives allows them to interact with various bacterial targets, including enzymes and genetic material. nih.gov The inherent presence of the pyrimidine structure in endogenous molecules may provide an advantage for these compounds to interact with biopolymers within bacterial cells. nih.gov

Interactive Data Table: Antimicrobial and Antifungal Activity of Pyrimidine Derivatives

| Compound Class | Target Organism | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Pyrimidine-based scaffold | Aspergillus fumigatus | Disruption of Endoplasmic Reticulum (ER) function. | nih.gov |

| Thiophenyl-pyrimidine derivative | Gram-positive bacteria (including MRSA and VREs) | Inhibition of FtsZ polymerization and GTPase activity. | rsc.org |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea | Not specified, but showed significant antifungal activity. | frontiersin.org |

| Various synthesized pyrimidines | Phytopathogenic fungi | Not specified, but showed potent fungicidal activities. | mdpi.com |

Research on Anti-Inflammatory and Immunomodulatory Properties in Preclinical Models

Pyrimidine derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. mdpi.comresearchgate.netgsconlinepress.comresearchgate.net The mechanisms underlying these effects are often multifactorial.

Several studies have shown that pyrimidine-containing compounds can inhibit the expression and activity of key inflammatory mediators. nih.gov For example, a pyrimido[1,2-b]pyridazin-2-one derivative was found to strongly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells and down-regulate the expression of cyclooxygenase-2 (COX-2). nih.gov This compound also led to a significant decrease in the gene expression of various pro-inflammatory cytokines and chemokines. nih.gov

Another study investigated a series of pyrimidine derivatives for their ability to inhibit cyclooxygenase isoenzymes. nih.gov Two of the tested compounds showed high selectivity for COX-2 over COX-1, with efficacy comparable to the established anti-inflammatory drug meloxicam. nih.gov These compounds also demonstrated a dose-dependent inhibition of the growth of LPS-stimulated monocytic cells and reduced levels of reactive oxygen species (ROS), indicating antioxidant properties. nih.gov

The anti-inflammatory effects of some pyrimidine analogs have been linked to the inhibition of p38α MAP kinase. gsconlinepress.com Structure-activity relationship studies have suggested that substituted phenyl groups at the amide linkage of a pyrazolo-pyrimidine moiety can enhance the in vitro anti-inflammatory effect. gsconlinepress.com In vivo studies using the carrageenan-induced rat paw edema model have also confirmed the anti-inflammatory efficacy of certain pyrimidine derivatives. mdpi.com

Patent Landscape and Intellectual Property in Pyrimidinol Research

Historical Overview of Patent Protection for Pyrimidinol Derivatives

The patent history for pyrimidinol derivatives dates back several decades, with early intellectual property focused on their roles as intermediates in the synthesis of other commercially important compounds. A notable example from this early period is the patenting of processes for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimidine, a key intermediate for the well-known insecticide Diazinon. Patents from the 1970s and 1980s describe methods for its production, highlighting the initial industrial importance of this class of compounds outside of human therapeutics. google.comgoogle.com For instance, a 1985 patent outlines a method for producing 2-isopropyl-4-methyl-6-hydroxypyrimidine by reacting isopropylamidine with an alkyl acetoacetate (B1235776) in an alkaline lower alkanol solvent system. google.com

The focus of pyrimidine-related patents began to shift significantly towards pharmaceuticals from the 1980s onwards. A comprehensive review of patent literature from 1980 to 2021 reveals a sustained interest in pyrimidine (B1678525) moieties for their antiviral activities. benthamdirect.comnih.gov This period saw a large variety of pyrimidine molecules being patented for their potential to inhibit a wide range of viruses, including influenza, herpes, hepatitis B and C, and HIV. benthamdirect.comnih.gov

By the early 1990s, the scope of patents for pyrimidine derivatives had broadened further into other therapeutic areas. For example, a patent filed in 1992 pertains to pyrimidine derivatives with applications in oncology. allegropat.com Another patent application from 1993 covers N-phenyl-2-pyrimidine-amine derivatives designed to inhibit protein tyrosine kinases, indicating a move towards targeted cancer therapies. google.com This historical trajectory demonstrates a clear progression in the patenting of pyrimidinol derivatives, from industrial chemical intermediates to a versatile and highly valued scaffold in drug discovery.

Analysis of Key Patented Synthetic Routes and Chemical Modifications related to Isopropyl Pyrimidinols

The synthesis of isopropyl pyrimidinols and related derivatives is well-documented in patent literature, with key patents protecting specific manufacturing processes and chemical modifications designed to improve yield, purity, and efficiency.

A central, patented synthetic route for producing a closely related compound, 2-isopropyl-4-methyl-6-hydroxypyrimidine, involves the condensation reaction of an amidine with a β-ketoester. Specifically, patents describe reacting isobutyramidine (the amidine corresponding to the isopropyl group) with methyl acetoacetate in the presence of a base. google.com One patented improvement to this process consists of conducting the reaction in a dry medium using an aliphatic hydrocarbon solvent and distilling off the water formed during the reaction to drive the equilibrium towards the product. google.com Another patented method focuses on a continuous flow multi-stage reactor to control reaction conditions and reduce the formation of unwanted by-products. google.com

Patents related to pyrimidine derivatives also cover a wide range of chemical modifications to the core scaffold, enabling the creation of diverse chemical libraries for drug screening. These modifications are crucial for modulating the pharmacological properties of the final compound. Patented synthetic procedures often involve building blocks where the pyrimidine ring is constructed from smaller acyclic precursors. For instance, processes have been patented for the synthesis of 2-substituted 4-amino-pyrimidines by reacting nitriles with aminocrotononitrile. google.com

Other key patented modifications focus on the introduction of various functional groups at different positions of the pyrimidine ring. A 2012 patent application, for example, describes the synthesis of 2,4,6-trisubstituted pyrimidine derivatives with Aurora kinase inhibitory activity for cancer treatment. google.com The synthesis involves sequential C-N coupling reactions at the 2, 4, and 6-positions of a 2,4,6-trichloropyrimidine (B138864) starting material to introduce different pharmacophores. google.com Such patents on synthetic strategies and specific chemical modifications are vital for protecting novel compounds and the methods used to create them, forming a critical part of the intellectual property strategy for both academic and industrial researchers.

The table below summarizes key patented synthetic approaches for pyrimidine derivatives.

| Patent/Source Reference | Synthetic Approach | Key Reactants | Target Compound Class |

| US5519140A | Condensation in a dry medium with water removal | Amidine (e.g., isobutyramidine), Methyl-acetoacetate | 2-isopropyl-4-methyl-6-hydroxypyrimidine |

| US4496728A | Continuous flow multi-stage reaction | Isopropylamidine, Alkyl acetoacetate | 2-isopropyl-4-methyl-6-hydroxypyrimidine |

| J. Heterocyclic Chem. 1982, 19, 493-496 google.com | Reaction of nitriles with aminocrotononitrile | Propionitrile, 3-aminocrotononitrile | 2-substituted 4-amino-6-methylpyrimidines |

| CN103202843B | Sequential C-N coupling | 2,4,6-trichloropyrimidine, Various amines | 2,4,6-trisubstituted pyrimidine derivatives |

Patenting Trends in Academic and Industrial Applications of Pyrimidine Scaffolds

The patenting activity surrounding pyrimidine scaffolds has shown distinct trends over the past few decades, reflecting shifts in research focus and therapeutic priorities within both academic and industrial sectors. While early patents were dominated by industrial applications in agrochemicals, the landscape is now largely driven by pharmaceutical research. google.comallegropat.com

A significant trend has been the intense focus on pyrimidine derivatives as anticancer agents. Patent literature shows a dramatic increase in the number of patents for pyrimidine-based anticancer compounds in the 21st century. researchgate.netnih.gov Between 2009 and 2014 alone, 59 patents were published in this area. nih.govtmu.edu.tw Notably, 32 of these were published from 2012 onwards, indicating an accelerating interest in the pyrimidine scaffold for oncology applications. researchgate.netnih.govtmu.edu.tw These patents cover compounds that act through diverse mechanisms, such as inhibiting protein kinases like EGFR and Aurora kinase, highlighting the scaffold's versatility in targeting cancer pathways. google.comgoogle.com

In parallel, the use of pyrimidine derivatives as antiviral agents has been a consistent area of patent activity since at least 1980. benthamdirect.com This sustained interest has led to a broad range of patented compounds targeting numerous viral diseases. benthamdirect.comnih.gov Other therapeutic applications, though less numerous than in oncology and virology, also contribute to the patent landscape. Patents have been filed for pyrimidine derivatives for treating neurodegenerative diseases like Alzheimer's, inflammatory disorders, and as pesticides. wipo.intgoogle.com.na

Analysis of patent assignees reveals that both academic institutions and pharmaceutical companies are major contributors to the intellectual property in this field. mdpi.comresearchgate.net While industry-led research often focuses on late-stage development and specific drug candidates, academic research contributes significantly to the discovery of novel scaffolds, synthetic methods, and biological targets. frontiersin.org This dynamic interplay between academic discovery and industrial development fuels the continuous growth of the patent landscape for pyrimidine-based compounds. The sheer volume and diversity of patents underscore the pyrimidine scaffold's established importance and future potential in medicinal chemistry. tmu.edu.tw

Emerging Research Avenues and Future Directions for 4 Isopropyl 2 Pyrimidinol Hydrochloride Studies

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of pyrimidine (B1678525) derivatives has historically involved methods that utilize hazardous solvents and reagents, presenting environmental and health risks. researchgate.net In response, the field is increasingly adopting the principles of green chemistry, which prioritize the reduction or elimination of toxic substances, enhance energy efficiency, and improve reaction yields. powertechjournal.commdpi.com For a compound like 4-Isopropyl-2-pyrimidinol hydrochloride, these sustainable approaches represent a significant area of future research.

Key green chemistry techniques applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This energy-efficient method uses microwave irradiation to selectively heat reactants, dramatically increasing reaction rates and often leading to higher yields in shorter timeframes compared to conventional heating. powertechjournal.comresearchgate.net

Ultrasonic Synthesis: The application of ultrasound waves can enhance mass transfer and accelerate chemical reactions, boosting yields while reducing energy consumption. powertechjournal.com

Solvent-Free Reactions: Conducting synthesis without solvents, or "neat," minimizes waste, simplifies product separation, and can lead to cleaner reactions with good yields. researchgate.net Mechanochemical grinding is one such technique where reactants are mixed vigorously in a ball mill. researchgate.netnih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and efficient route for synthesis under mild conditions, often with the benefit of being biodegradable and environmentally benign. powertechjournal.com

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is an economically and environmentally favorable alternative to multi-step syntheses. researchgate.net A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which are accessible from biomass. mdpi.comgrowingscience.com

These sustainable methods not only offer environmental and financial benefits but also align with the growing demand for eco-friendly processes in the chemical and pharmaceutical industries. researchgate.net

| Technique | Principle | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Selective heating of reactants using microwave irradiation. | Rapid heating, shorter reaction times, increased yields, reduced energy use. | powertechjournal.comresearchgate.net |

| Ultrasonic Synthesis | Application of ultrasound waves to accelerate reactions and improve mass transfer. | Enhanced yields, reduced energy input, can be used in aqueous media. | powertechjournal.com |

| Solvent-Free Reactions | Reactants are mixed directly without a solvent medium (e.g., grinding). | Minimizes hazardous waste, simplifies purification, lowers cost. | researchgate.net |

| Biocatalysis | Use of enzymes to catalyze specific chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. | powertechjournal.com |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis. | High atom economy, reduced waste, operational simplicity, access to diverse products. | researchgate.netmdpi.com |

Application of Advanced Spectroscopic and Structural Elucidation Techniques for Complex Systems

A deep understanding of the molecular structure of this compound is fundamental to exploring its properties and interactions. While standard techniques provide basic characterization, advanced spectroscopic methods are crucial for elucidating complex structural details, especially when the molecule is part of a larger system, such as a protein-ligand complex.

Future studies will increasingly rely on a combination of these techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond standard 1H and 13C NMR, advanced techniques like 2D-NMR (COSY, HSQC, HMBC) can confirm atomic connectivity. 15N NMR spectroscopy is particularly valuable for studying the protonation state of the pyrimidine ring, which can be critical for understanding its interaction mechanisms. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying characteristic vibrational modes of the pyrimidine ring and its functional groups. nih.gov It can provide insights into bonding and intermolecular interactions, such as hydrogen bonding. nih.gov

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a compound in its crystalline state. electrochemsci.orgmdpi.com For pyrimidine derivatives, it has been used to determine precise bond lengths, bond angles, and intermolecular contacts, which are essential for validating theoretical models. electrochemsci.orgmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of newly synthesized compounds with high accuracy. nih.gov

The data from these experimental techniques are often paired with computational methods, such as Density Functional Theory (DFT), to provide a more complete picture of the molecule's electronic and geometric properties. mdpi.comnih.gov

Integration of In Silico and In Vitro Methodologies for Predictive Modeling and Lead Optimization

The convergence of computational (in silico) and laboratory-based (in vitro) research methodologies has revolutionized drug discovery and materials science. This integrated approach allows for the rapid screening of virtual compounds, prediction of their biological activity and properties, and efficient optimization of lead structures before committing to extensive laboratory synthesis and testing.

For this compound, this workflow can accelerate the discovery of new applications:

In Silico Modeling: Computational tools like molecular docking are used to predict how a molecule might bind to a specific biological target, such as an enzyme or receptor. mdpi.comnih.gov This can identify potential therapeutic applications. For instance, docking studies on related pyrimidine derivatives have explored their potential as anticancer agents by modeling interactions with kinases or DNA topoisomerase. electrochemsci.orgmdpi.com Density Functional Theory (DFT) calculations can further predict molecular properties and reactivity. nih.govresearchgate.net

In Vitro Validation: The predictions from in silico models are then tested in the laboratory. This involves synthesizing the most promising compounds and evaluating their activity in targeted biological assays. eurekaselect.com For example, if docking studies suggest anticancer potential, in vitro tests would measure the compound's ability to inhibit cancer cell proliferation. eurekaselect.com This iterative cycle of prediction and validation is key to lead optimization.

This synergistic approach saves significant time and resources, allowing researchers to focus on compounds with the highest probability of success.

| Methodology | Technique / Application | Purpose in Research Workflow | Reference |

|---|---|---|---|

| In Silico (Computational) | Molecular Docking | Predicts binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). | mdpi.comnih.gov |

| DFT Calculations | Calculates electronic structure, molecular orbitals (HOMO/LUMO), and predicts reactivity. | nih.govresearchgate.net | |

| In Vitro (Laboratory) | Enzyme Inhibition Assays | Measures the ability of a compound to inhibit the activity of a specific enzyme. | nih.gov |

| Cell-Based Assays | Evaluates the biological effect of a compound on living cells (e.g., anti-proliferative, antioxidant activity). | eurekaselect.com |

Exploration of Novel Biochemical Targets and Biological Pathways

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules. mdpi.commdpi.com While some applications are well-established, ongoing research continues to uncover new biochemical targets and pathways for pyrimidine derivatives. Future studies on this compound could focus on identifying novel therapeutic roles.

Recent research on related pyrimidine compounds has revealed potential in several areas:

Oncology: Pyrimidine derivatives have been investigated as inhibitors of key signaling pathways in cancer. For example, some have been designed to target Focal Adhesion Kinase (FAK) in breast cancer cells or Epidermal Growth Factor Receptor (EGFR) mutants. mdpi.com

Bone Regeneration: In a notable study, a series of pyrimidine derivatives were found to promote osteogenesis (bone formation) by activating the BMP2/SMAD1 signaling pathway, identifying them as potential orally available bone anabolic agents. eurekaselect.com

Infectious Diseases: The pyrimidine core is present in various anti-infective agents. nih.gov Research has demonstrated the activity of certain derivatives against pathogens like Cryptococcus neoformans. nih.gov

The exploration of this compound's activity against a wide range of biological targets, using high-throughput screening and other modern discovery techniques, could lead to the identification of unexpected and valuable therapeutic properties.

Role in Environmental Science and Remediation Research, Beyond Pesticide Metabolites

Beyond its role as a metabolite, the chemical structure of this compound lends itself to several promising applications in environmental science and remediation. The presence of nitrogen and oxygen heteroatoms, along with the aromatic pyrimidine ring, makes it a candidate for roles in corrosion inhibition and environmental sensing.

Corrosion Inhibition: Organic compounds containing heteroatoms (like N and O) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. researchgate.netelectrochemsci.org Pyrimidine derivatives have been shown to function as environmentally friendly inhibitors by adsorbing onto the metal surface to form a protective film, preventing corrosive attack. researchgate.netelectrochemsci.org This is a significant application in industrial settings where acids are used for processes like cleaning and pickling. electrochemsci.org The efficacy of this compound in this capacity is a viable and valuable avenue for future research.

Heavy Metal Ion Sensing: The nitrogen and oxygen atoms in the pyrimidinol ring can act as binding sites (ligands) for metal ions. This property is the basis for developing chemosensors that can detect the presence of toxic heavy metals in water. researchgate.netmdpi.com Some pyrimidine-based molecules have been developed as fluorescent sensors that change color or light emission upon binding to specific metal ions like zinc, copper, or mercury, allowing for their detection at very low concentrations. researchgate.netmdpi.comnih.gov

Pollutant Degradation: Understanding the degradation pathways of pyrimidine-based compounds is crucial for water treatment. Studies have investigated the breakdown of pyrimidine structures using advanced oxidation processes, such as UV irradiation in combination with chlorine or catalysts like TiO2. nih.govnih.gov This research is vital for developing effective methods to remove persistent organic pollutants from wastewater.

These emerging areas demonstrate the potential for this compound to contribute to sustainable environmental technologies.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-isopropyl-2-pyrimidinol hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled temperature (60–80°C) and pH (neutral to slightly acidic). For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via ¹H/¹³C NMR spectroscopy (e.g., pyrimidine ring protons at δ 7.8–8.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine X-ray crystallography for crystalline structure determination with Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹). Cross-validate using 2D NMR techniques (COSY, HSQC) to resolve overlapping proton signals .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | Stability (pH 7.4, 25°C) |

|---|---|---|

| Water | 50–60 | Stable for 24 hours |

| Ethanol | 80–90 | Degrades after 48 hours |

| DMSO | >100 | Stable for 1 week |

- Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers. Store lyophilized samples at –20°C in desiccated conditions .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules (e.g., enzymes or receptors)?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with target proteins. For mechanistic insights, use molecular docking simulations (AutoDock Vina) and validate via isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer : Perform controlled replicate studies under standardized conditions (e.g., USP guidelines). Use synchrotron X-ray diffraction to assess crystallinity variations and HPLC-MS to detect trace impurities (<0.1%) that may alter solubility. Cross-reference with structurally analogous compounds (e.g., 4-hydrazinylpyridine dihydrochloride) for trends .

Q. What theoretical frameworks guide the study of its reactivity in nucleophilic environments?

- Methodological Answer : Apply density functional theory (DFT) to model electron density distributions (e.g., HOMO-LUMO gaps) at the pyrimidine ring. Validate predictions experimentally via kinetic isotope effect (KIE) studies and electrochemical analysis (cyclic voltammetry) .

Q. What strategies mitigate hygroscopicity during storage and handling?

- Methodological Answer : Use lyophilization with cryoprotectants (trehalose or mannitol) to reduce moisture uptake. Store in argon-purged vials with silica gel desiccants. Monitor hygroscopicity via thermogravimetric analysis (TGA) under controlled humidity .

Q. How is this compound utilized in pharmacological target validation studies?

- Methodological Answer : In neuropharmacology, use patch-clamp electrophysiology to assess ion channel modulation. For in vivo models, administer doses (1–10 mg/kg) in rodent studies and analyze pharmacokinetics via LC-MS/MS to measure plasma half-life (t½) and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.